

Comprehensive Application Notes and Protocols: Rucaparib-Theophylline Monohydrate Cocrystal for Enhanced Bioavailability

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Compound Focus: Rucaparib Camsylate

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Introduction and Rationale

Scientific Background and Therapeutic Challenges

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of advanced ovarian cancer associated with deleterious BRCA mutations. Despite its clinical efficacy, the commercial **camsylate salt form (Ruc-Cam)** presents significant pharmaceutical challenges due to its **poor aqueous solubility**, which leads to low and erratic oral bioavailability. This limitation necessitates the development of advanced formulation strategies to optimize the drug's performance and ensure consistent therapeutic exposure in patients. [1]

Cocrystallization has emerged as a powerful crystal engineering approach to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without modifying their chemical structure or pharmacological activity. This technique involves the formation of a multi-component crystalline material comprising the API and a pharmaceutically acceptable co-crystal former (CCF) in a defined stoichiometric ratio, assembled through non-covalent interactions such as hydrogen bonding and π - π stacking. The resulting

cocrystals often exhibit modified solid-state properties that can directly address solubility and bioavailability limitations. [2]

Cocrystal Selection Rationale

Theophylline (THP), a naturally occurring xanthine alkaloid found in tea and coffee, was selected as the coformer for this application due to its well-established safety profile and favorable structural characteristics. Theophylline contains multiple hydrogen bonding sites, including an imidazole proton (hydrogen bond donor) and two carbonyl groups plus an imidazole nitrogen (hydrogen bond acceptors), which facilitate the formation of stable supramolecular complexes with complementary APIs. The **theophylline monohydrate (Ruc-Thp MH)** form was specifically developed to leverage these interactions while maintaining appropriate physical stability. [2]

Cocrystal Synthesis Protocols

Materials and Equipment

- **Active Pharmaceutical Ingredient:** Rucaparib free base (purity $\geq 99\%$)
- **Co-crystal Former:** Theophylline anhydrous (pharmaceutical grade, purity $\geq 98\%$)
- **Solvents:** Ethanol (analytical grade), methanol (HPLC grade), deionized water
- **Equipment:** Analytical balance (0.1 mg sensitivity), ball mill or vibratory mill, hot plate with magnetic stirrer, vacuum oven, temperature-controlled water bath, crystallization vessels

Preparation Methods

Three distinct synthetic methodologies have been optimized for the preparation of rucaparib-theophylline monohydrate cocrystals, each offering specific advantages for different development scenarios:

- **Liquid-Assisted Grinding (LAG) Method** Weigh accurately 250 mg of rucaparib free base and 115 mg of theophylline (molar ratio 1:1) and transfer to a ball mill grinding jar. Add 50 μL of ethanol as the liquid bridging solvent. Mill the mixture at 60 Hz for 45 minutes at ambient temperature. Recover the

resulting solid and dry in a vacuum desiccator for 12 hours to remove residual solvent. This method typically yields >95% cocrystal formation as confirmed by PXRD.

- **Solvent Evaporation Method** Dissolve 500 mg of rucaparib and 230 mg of theophylline in 50 mL of ethanol:water (70:30 v/v) by heating at 60°C with continuous stirring. Filter the solution through a 0.45 µm membrane to remove any particulate matter. Allow the solution to cool gradually to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and air-dry for 24 hours. This method produces **well-defined single crystals** suitable for structural characterization.
- **Slurry Conversion Method** Suspend 500 mg of a 1:1 physical mixture of rucaparib and theophylline in 15 mL of n-heptane:ethanol (80:20 v/v). Maintain the suspension at 30°C with continuous agitation for 72 hours. Monitor the conversion to the cocrystal form by periodic sampling and PXRD analysis. Isolate the solid by vacuum filtration and dry at ambient conditions. This method is particularly suitable for **scale-up operations** as it avoids the handling issues associated with fine powders.

Table 1: Comparison of Rucaparib-Theophylline Monohydrate Synthesis Methods

Method	Conditions	Time	Yield	Crystal Quality	Scalability
Liquid-Assisted Grinding	Ambient temperature, ethanol	45 min	85-90%	Microcrystalline	Moderate
Solvent Evaporation	60°C to 4°C, ethanol:water (70:30)	24-48 hr	75-80%	Large single crystals	Limited
Slurry Conversion	30°C, n-heptane:ethanol (80:20)	72 hr	80-85%	Crystalline powder	Excellent

Characterization Methods

Solid-State Characterization Techniques

Comprehensive characterization is essential to confirm cocrystal formation and rule out the presence of simple physical mixtures or alternative solid forms:

- **Powder X-ray Diffraction (PXRD):** Analyze samples using a diffractometer with $\text{CuK}\alpha$ radiation ($\lambda = 1.5418 \text{ \AA}$) over the 2θ range of $5\text{-}40^\circ$ with a step size of 0.02° and scan speed of $2^\circ/\text{min}$. The Ruc-Thp MH cocrystal displays a **distinctive diffraction pattern** with characteristic peaks at $2\theta = 7.8^\circ, 12.3^\circ, 15.6^\circ, \text{ and } 18.9^\circ$, which differ significantly from the patterns of the individual components. [1]
- **Thermal Analysis:** Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere with a heating rate of $10^\circ\text{C}/\text{min}$ from 25°C to 300°C . The Ruc-Thp MH cocrystal typically shows a **dehydration event between $60\text{-}90^\circ\text{C}$** corresponding to the loss of water molecules, followed by a single sharp melting endotherm between $185\text{-}195^\circ\text{C}$, indicating a pure crystalline phase.
- **Fourier Transform Infrared Spectroscopy (FTIR):** Prepare samples as KBr pellets and analyze over the range of $4000\text{-}400 \text{ cm}^{-1}$ with 4 cm^{-1} resolution. Key evidence for cocrystal formation includes **peak shifts in the N-H stretching region ($3200\text{-}3500 \text{ cm}^{-1}$)** and **C=O stretching vibrations ($1650\text{-}1750 \text{ cm}^{-1}$)**, confirming hydrogen bond formation between rucaparib and theophylline.

Dynamic Vapor Sorption (DVS)

Determine the hygroscopicity of the cocrystal using a DVS instrument. Condition approximately 20 mg of sample at 25°C with a nitrogen flow rate of $200 \text{ mL}/\text{min}$. Subject the sample to a stepwise humidity program from 0% to 90% relative humidity (RH) and back to 0% RH in 10% increments, with equilibrium criteria of $\text{dm}/\text{dt} < 0.002\%/ \text{min}$ over 10 minutes. The Ruc-Thp MH cocrystal typically exhibits **type II sorption isotherm** with minimal hysteresis and water uptake $< 1\%$ below 80% RH, indicating robust physical stability under standard manufacturing conditions. [1]

Performance Evaluation

Solubility and Dissolution Assessment

The thermodynamic solubility and intrinsic dissolution rate of Ruc-Thp MH should be evaluated in comparison with Ruc-Cam across physiologically relevant pH conditions:

- **Solubility Measurement:** Add excess solid to 5 mL of dissolution media (pH 2.0 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) in sealed vials. Maintain at 37°C with continuous agitation for 24 hours to ensure equilibrium. Filter samples through 0.45 µm nylon filters, dilute appropriately, and analyze by validated HPLC-UV method.
- **Dissolution Testing:** Use USP Apparatus II (paddle method) with 900 mL of dissolution medium maintained at 37°C ± 0.5°C and rotation speed of 75 rpm. Introduce samples equivalent to 50 mg of rucaparib. Withdraw 5 mL aliquots at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter, and analyze for drug content.

Table 2: Comparative Solubility and Dissolution Profile of Rucaparib Formulations

Formulation	pH 2.0 Solubility (µg/mL)	pH 4.5 Solubility (µg/mL)	pH 6.8 Solubility (µg/mL)	Dissolution Efficiency (% at 30 min)
Rucaparib Camsylate (Ruc-Cam)	45.2 ± 3.5	28.7 ± 2.1	15.3 ± 1.8	42.5 ± 4.2
Ruc-Thp MH Cocrystal	68.9 ± 4.2	89.5 ± 5.3	52.6 ± 3.9	78.3 ± 5.1
Improvement Factor	1.5×	3.1×	3.4×	1.8×

Bioavailability Assessment

The in vivo performance of Ruc-Thp MH was evaluated in a pharmacokinetic study using Sprague-Dawley rats (n=6 per group). Animals were administered a single oral dose equivalent to 20 mg/kg rucaparib either as Ruc-Cam or Ruc-Thp MH cocrystal in a crossover design with adequate washout period. Blood samples were collected at predetermined time points up to 24 hours post-dose, and plasma rucaparib concentrations were determined by LC-MS/MS.

Table 3: Pharmacokinetic Parameters of Rucaparib Formulations in Rat Model

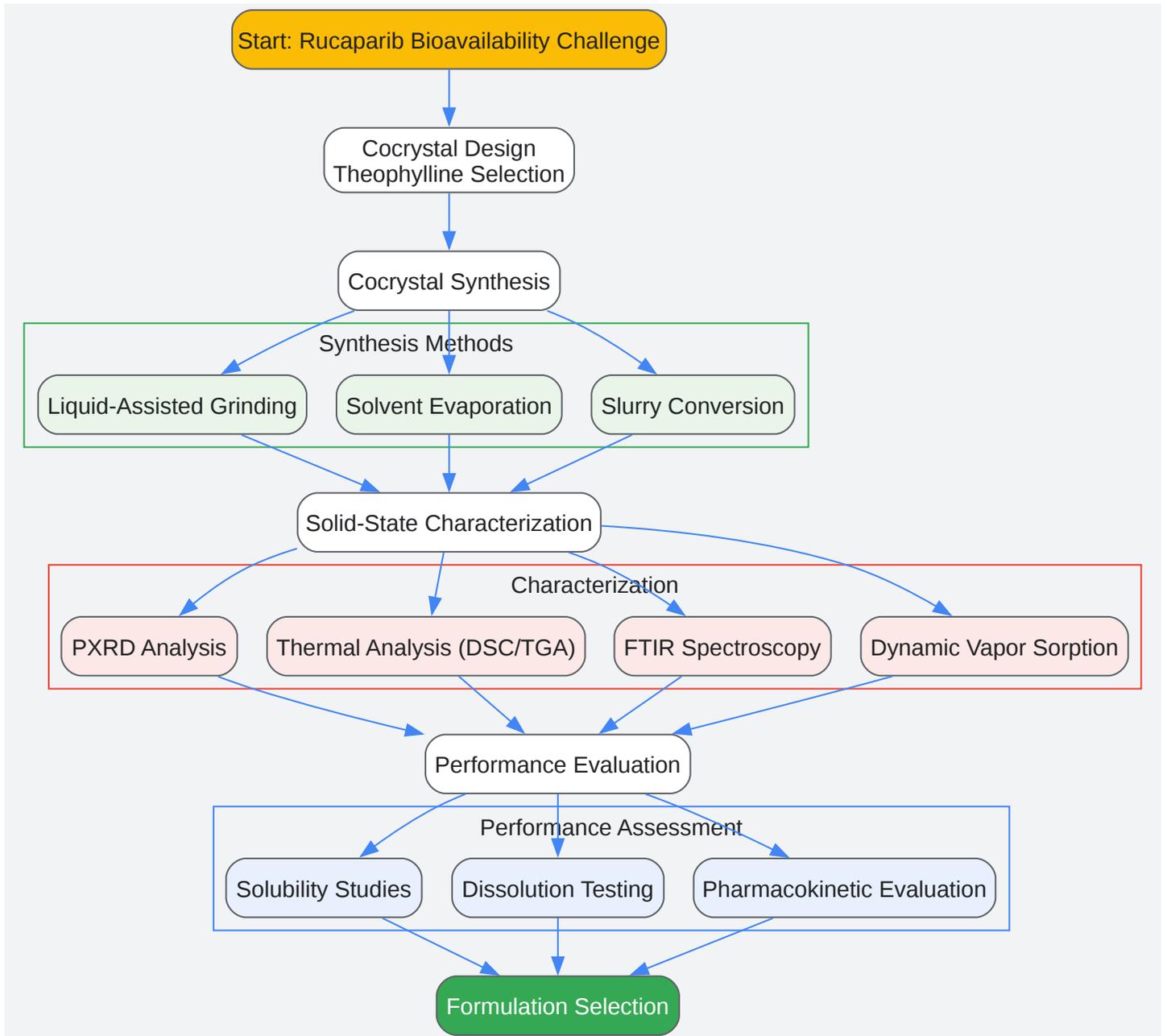
Parameter	Rucaparib Camsylate	Ruc-Thp MH Cocrystal	Improvement
Cmax (µg/mL)	1.25 ± 0.18	3.01 ± 0.32	2.4×
Tmax (h)	2.5 ± 0.8	1.5 ± 0.5	-
AUC0-24h (µg·h/mL)	15.36 ± 2.45	21.92 ± 3.12	1.4×
Relative Bioavailability	1.0 (reference)	1.43	43% increase

The **significantly enhanced Cmax and AUC values** observed with the cocrystal formulation directly correlate with the improved solubility characteristics, suggesting potential for more consistent exposure and reduced food effects in clinical settings. [1]

Experimental Design and Workflow

Cocrystal Development Workflow

The following diagram illustrates the comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals:

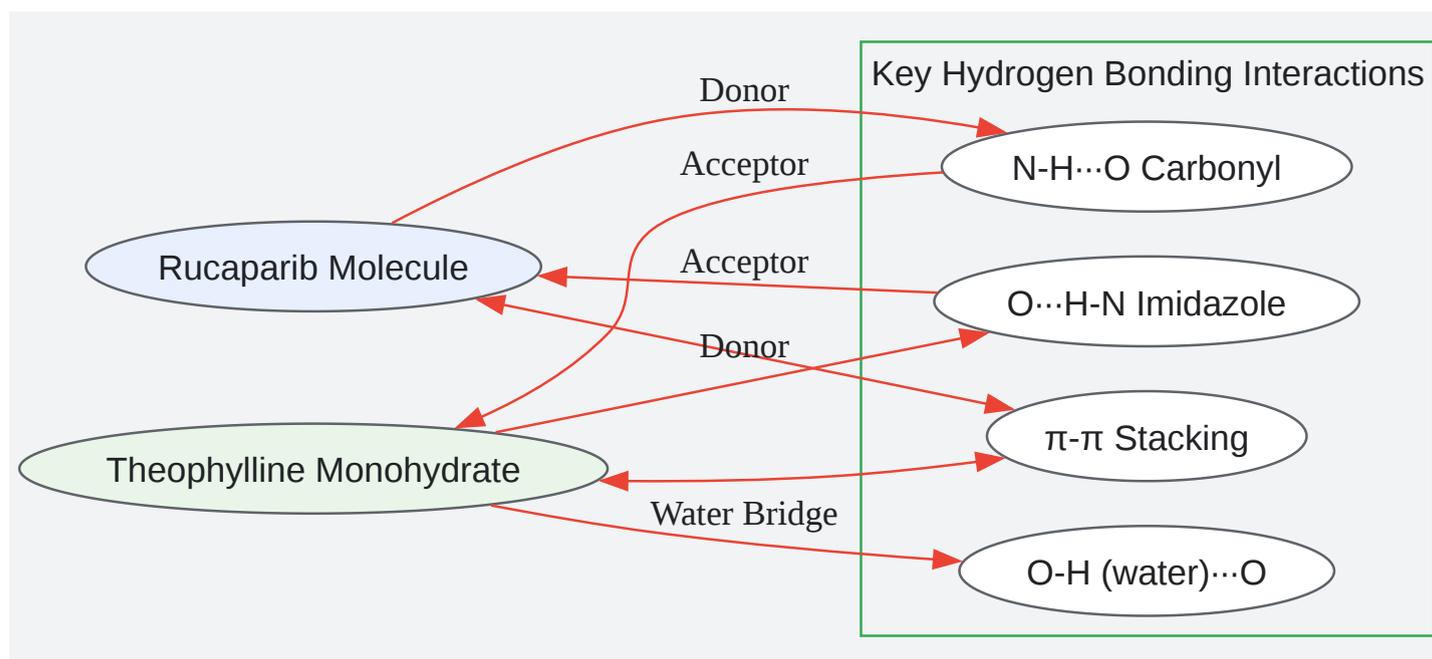


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Diagram 1: Comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals, highlighting the multi-stage process from initial design to formulation selection.

Hydrogen Bonding Network

The molecular interactions between rucaparib and theophylline play a fundamental role in cocrystal stability and performance. The following diagram illustrates the key hydrogen bonding interactions:



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Diagram 2: Hydrogen bonding network and molecular interactions in rucaparib-theophylline monohydrate cocrystal, showing the key supramolecular synthons responsible for crystal stability.

Conclusion and Practical Implications

The development of rucaparib-theophylline monohydrate cocrystal represents a significant advancement in formulation strategies for poorly soluble PARP inhibitors. The comprehensive data presented in these application notes demonstrate that the cocrystal approach successfully addresses the key limitations of the commercial camsylate salt, particularly with respect to solubility and oral bioavailability. The **2.4-fold**

increase in C_{max} and **1.4-fold increase in AUC_{0-24h}** observed in preclinical models suggest potential for improved clinical performance, possibly enabling dose reduction or more consistent exposure in patients.

From a practical implementation perspective, the liquid-assisted grinding method offers a viable approach for laboratory-scale preparation, while the slurry conversion method provides an excellent pathway for industrial scale-up. The characterization protocols outlined herein provide robust methods for quality control and batch-to-batch consistency. Formulators should note the **superior performance of Ruc-Thp MH at gastric and intestinal pH levels**, which likely contributes to the enhanced bioavailability observed in vivo.

The successful application of cocrystal technology to rucaparib underscores the potential of this approach for addressing bioavailability challenges across a wide range of poorly soluble pharmaceuticals, particularly in oncology therapeutics where exposure-response relationships are often critical to clinical outcomes.

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